BenchChemオンラインストアへようこそ!

methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

regioisomer physicochemical property 7-azaindole

Methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 1190312-00-5; MF: C₁₀H₈N₂O₃; MW: 204.18 g/mol) is a 7-azaindole derivative bearing a formyl substituent at the C4 position and a methyl ester at C3. The compound belongs to the pyrrolo[2,3-b]pyridine (7-azaindole) class, a privileged scaffold in medicinal chemistry for constructing ATP-competitive kinase inhibitors.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 1190312-00-5
Cat. No. B3218740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
CAS1190312-00-5
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CNC2=NC=CC(=C12)C=O
InChIInChI=1S/C10H8N2O3/c1-15-10(14)7-4-12-9-8(7)6(5-13)2-3-11-9/h2-5H,1H3,(H,11,12)
InChIKeyGMDYFQFUCHAYQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Formyl-1H-Pyrrolo[2,3-b]Pyridine-3-Carboxylate (CAS 1190312-00-5) – Compound Identity and Procurement Baseline


Methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 1190312-00-5; MF: C₁₀H₈N₂O₃; MW: 204.18 g/mol) is a 7-azaindole derivative bearing a formyl substituent at the C4 position and a methyl ester at C3 [1]. The compound belongs to the pyrrolo[2,3-b]pyridine (7-azaindole) class, a privileged scaffold in medicinal chemistry for constructing ATP-competitive kinase inhibitors [2]. Its unique substitution pattern—a free NH at N1, an aldehyde handle at C4, and a methyl ester at C3—distinguishes it from regioisomeric and N‑protected analogs, making it a strategic intermediate for divergent synthesis of kinase‑targeted libraries [3].

Why Generic Substitution Fails for Methyl 4-Formyl-1H-Pyrrolo[2,3-b]Pyridine-3-Carboxylate in Kinase Inhibitor Synthesis


In‑class 7‑azaindole analogs cannot be freely interchanged because the precise position of the formyl and ester groups dictates the regiochemical outcome of downstream reactions and the geometry of kinase hinge‑binding [1]. The 4‑formyl‑3‑carboxylate isomer (present compound) offers a C4 aldehyde for condensation or reductive amination while retaining a C3 ester for further derivatization; the regioisomeric 3‑formyl‑4‑carboxylate (CAS 1190314‑06‑7) reverses these handles, leading to a different vector of substitution and altered kinase selectivity . N‑Boc‑protected analogs (e.g., CAS 1228666‑48‑5) lack the free NH required for direct N‑arylation or N‑alkylation, adding a deprotection step that can compromise overall yield and functional‑group tolerance . The following sections provide the quantitative evidence basis for these differentiation claims.

Quantitative Differentiation Evidence for Methyl 4-Formyl-1H-Pyrrolo[2,3-b]Pyridine-3-Carboxylate vs. Closest Analogs


Regioisomeric Differentiation: 4‑Formyl‑3‑Carboxylate vs. 3‑Formyl‑4‑Carboxylate – Physicochemical Property Divergence

The target compound (4‑formyl‑3‑carboxylate) differs from its primary regioisomer methyl 3‑formyl‑1H‑pyrrolo[2,3‑b]pyridine‑4‑carboxylate (CAS 1190314‑06‑7) in the interchange of aldehyde and ester positions. This regiochemical swap produces a measurable divergence in predicted density and alters the hydrogen‑bonding topology available for kinase hinge recognition . The target compound’s lower logP (XLogP3‑AA = 0.6) compared with the N‑Boc analog (logP = 2.42) reflects the impact of the free pyrrole NH on hydrophilicity, which can influence solubility and formulation [1].

regioisomer physicochemical property 7-azaindole drug design

Free NH vs. N‑Boc Protection: Synthetic Step Economy for Kinase Inhibitor Libraries

The target compound possesses a free NH at the N1 position (no protecting group), whereas the closely related 1‑tert‑butyl 3‑methyl 4‑formyl‑1H‑pyrrolo[2,3‑b]pyridine‑1,3‑dicarboxylate (CAS 1228666‑48‑5) is N‑Boc protected. The N‑Boc analog has been explicitly used as a reactant in the preparation of dihydropyrrolonaphthyridinone JAK kinase inhibitors, requiring a subsequent deprotection step under acidic conditions to liberate the NH . The target compound eliminates this deprotection step, saving one synthetic operation and avoiding potential acid‑sensitive functional‑group incompatibility. The molecular weight difference (204.18 vs. 304.30 g/mol; Δ ≈ 100 Da) also affects stoichiometric calculations and shipping costs at scale [1].

N‑Boc protection step economy JAK inhibitor kinase hinge

C4 Aldehyde Synthetic Versatility: Enabling Type II Kinase Inhibitor Design via Hinge‑Binding Motif Assembly

The 4‑formyl group serves as a critical functional handle for constructing the hinge‑binding head motif of Type II kinase inhibitors. In a landmark J. Med. Chem. study, a library of 4‑substituted 1H‑pyrrolo[2,3‑b]pyridines was identified through kinome‑wide profiling as potent dual TAK1/MAP4K2 inhibitors, with the C4 substituent directly engaging the kinase hinge region [1]. The aldehyde in the target compound enables reductive amination, oxime formation, and Knoevenagel condensations that are inaccessible to 4‑unsubstituted analogs (e.g., 7‑azaindole‑3‑carboxylic acid, CAS 156270‑06‑3). The 3‑methyl ester simultaneously provides an orthogonal handle for amidation or hydrolysis, enabling divergent library synthesis from a single building block [2].

Type II kinase inhibitor hinge binder C4 aldehyde TAK1 MAP4K2

Purity and Quality Benchmarking: Commercially Available Specifications vs. In‑Class Building Blocks

The target compound is commercially available from multiple vendors with purity specifications ranging from 95% (AKSci, HPLC) to 98% (Leyan, MolDB) . The N‑Boc protected analog (CAS 1228666‑48‑5) is offered at 95% purity but with a significantly higher molecular complexity (heavy atom count = 22 vs. 15 for the target) and more rotatable bonds (5 vs. 3), factors that can complicate NMR characterization and purification . The lower complexity of the target compound (complexity score = 269 vs. 459 for the N‑Boc analog) suggests a simpler quality control profile .

purity specification HPLC QC building block

Ester vs. Carboxylic Acid: Orthogonal Protection Strategy Advantage in Parallel Library Synthesis

The target compound bears a methyl ester at C3, whereas the analog 4‑formyl‑5‑methyl‑1H‑pyrrolo[2,3‑b]pyridine‑3‑carboxylic acid (CAS 1380740‑47‑5) carries a free carboxylic acid. The methyl ester serves as a latent carboxylic acid that can be selectively hydrolyzed under mild basic conditions (e.g., LiOH/THF/H₂O), enabling orthogonal deprotection strategies not possible with free acid analogs, which require protection prior to amide coupling to avoid self‑condensation [1]. This orthogonality is particularly valuable in parallel synthesis, where the ester remains stable during aldehyde‑based transformations and is cleaved only when the carboxylic acid is required [2].

methyl ester orthogonal protection carboxylic acid library synthesis

Best‑Fit Research and Industrial Application Scenarios for Methyl 4‑Formyl‑1H‑Pyrrolo[2,3‑b]Pyridine‑3‑Carboxylate


Type II Kinase Inhibitor Fragment‑Based Drug Discovery (FBDD): Hinge‑Binder Library Construction

The C4 aldehyde enables rapid diversification into focused libraries of 4‑substituted 7‑azaindoles that serve as hinge‑binding head motifs for Type II kinase inhibitors targeting TAK1, MAP4K2, and related MAPKs. The free NH at N1 permits direct N‑arylation or N‑alkylation, while the C3 methyl ester remains stable during aldehyde chemistry and can be hydrolyzed post‑library synthesis for final compound elaboration [1][2]. This three‑handle orthogonality (C4 aldehyde, N1 NH, C3 ester) makes the compound ideal for fragment growth via parallel synthesis.

JAK Kinase Inhibitor Intermediate: Direct Precursor to Dihydropyrrolonaphthyridinone Scaffolds

The target compound is a direct, deprotected analog of the key intermediate used in CA‑2764885 (Takeda) for constructing dihydropyrrolonaphthyridinone JAK inhibitors. Procuring the target compound avoids the Boc deprotection step required when using the N‑protected analog (CAS 1228666‑48‑5), reducing the synthetic sequence by one step and eliminating exposure to acidic conditions that may degrade sensitive substrates .

SGK1 Inhibitor Lead Optimization: SAR Exploration at the C4 Position

Recent SAR studies on pyrrolo[2,3‑b]pyridine derivatives as SGK1 inhibitors have identified the C4 position as a critical vector for modulating potency and isoform selectivity [3]. The target compound’s C4 aldehyde provides a direct entry point for installing diverse amine, hydrazine, or carbon nucleophile substituents via reductive amination or condensation, enabling rapid exploration of C4 SAR without the need for pre‑functionalized building blocks.

Parallel Library Synthesis for Kinase Selectivity Profiling: Orthogonal Protection Strategy

The methyl ester at C3 remains intact under reductive amination and Knoevenagel conditions commonly used for aldehyde derivatization, allowing chemists to construct a C4‑diversified library while the ester serves as a latent carboxylic acid. Upon completion of C4 SAR exploration, the ester can be selectively hydrolyzed (LiOH/THF/H₂O) to reveal the free acid for amide coupling, saving two protection/deprotection steps per library member compared to using a free‑acid starting material [2].

Quote Request

Request a Quote for methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.